molecular formula C16H14N4O3 B8466757 5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine

5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine

Cat. No. B8466757
M. Wt: 310.31 g/mol
InChI Key: YEGWEJLTFFCXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

5-(1-benzylpyrazol-4-yl)-2-methoxy-3-nitropyridine

InChI

InChI=1S/C16H14N4O3/c1-23-16-15(20(21)22)7-13(8-17-16)14-9-18-19(11-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3

InChI Key

YEGWEJLTFFCXGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CN(N=C2)CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with 5-bromo-2-methoxy-3-nitropyridine (3.58 g, 15.36 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.23 g, 18.43 mmol), potassium carbonate (4.24 g, 30.72 mmol), 1,4-dioxane (50 mL) and water (5 mL). The Schlenk tube was subjected to three cycles of evacuation-backfilling with argon, and tetrakis(triphenylphosphine)palladium(0) (1.77 g, 1.53 mmol) was added. After three further cycles of evacuation-backfilling with argon, the Schlenk tube was sealed and the mixture was stirred and heated in an oil bath to 100° C. After 3 days, the mixture was cooled, filtered through diatomaceous earth (Celite®) and the filter cake was washed with methylene chloride (300 mL). The combined filtrate and washings were concentrated in vacuo and the residue was purified by flash chromatography (20-50% ethyl acetate in hexanes) to give the title compound (3.70 g, 84%) as a yellow solid.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
catalyst
Reaction Step Two
Yield
84%

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